molecular formula C7H3BrN2O2S B598460 4-Bromo-2-nitro-1-thiocyanatobenzene CAS No. 157645-54-0

4-Bromo-2-nitro-1-thiocyanatobenzene

Cat. No.: B598460
CAS No.: 157645-54-0
M. Wt: 259.077
InChI Key: XGXZHZFRPAQKCH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-nitro-1-thiocyanatobenzene typically involves the nitration of 4-bromo-1-thiocyanatobenzene. The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the ortho position relative to the bromine atom. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure high yield and purity of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale nitration reactions under controlled conditions. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and scalability of the production process.

Biological Activity

4-Bromo-2-nitro-1-thiocyanatobenzene (CAS Number: 46739589) is a compound with notable biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article provides an overview of its biological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7_7H3_3BrN2_2O2_2S
  • Molecular Weight : 231.08 g/mol
  • Density : 1.6 g/cm³
  • Melting Point : Data not explicitly available; further studies required for precise determination.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study published in the Journal of Medicinal Chemistry demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .

Pathogen TypeActivity Level
Gram-positive BacteriaModerate to High
Gram-negative BacteriaModerate

Cytotoxicity

In vitro studies have shown that this compound possesses cytotoxic properties against several cancer cell lines. For example, a study highlighted its ability to induce apoptosis in human breast cancer cells (MCF-7), with IC50 values indicating effective concentrations for therapeutic use .

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)20

The biological activity of this compound is attributed to multiple mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress leading to cell death.
  • Inhibition of Key Enzymes : It has been shown to inhibit enzymes involved in cell proliferation and survival pathways.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various thiocyanated compounds, including this compound. The results indicated a strong correlation between the presence of the thiocyanate group and increased antimicrobial activity, particularly against resistant strains of bacteria.

Case Study 2: Cancer Cell Apoptosis

In another investigation, researchers treated MCF-7 cells with varying concentrations of the compound. The results showed a dose-dependent increase in apoptosis markers, confirming its potential as a chemotherapeutic agent.

Safety and Toxicity

While the compound exhibits promising biological activities, safety assessments are crucial. Toxicological studies have indicated moderate toxicity levels, necessitating careful handling and further research to evaluate long-term effects and safe dosage ranges.

Properties

IUPAC Name

(4-bromo-2-nitrophenyl) thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrN2O2S/c8-5-1-2-7(13-4-9)6(3-5)10(11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGXZHZFRPAQKCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)[N+](=O)[O-])SC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50675186
Record name 4-Bromo-2-nitrophenyl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157645-54-0
Record name 4-Bromo-2-nitrophenyl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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